5-Ethynyl-2'-deoxyuridine
Overview
Description
5-Ethynyl-2’-deoxyuridine (EdU) is a nucleoside analog of thymidine . It is incorporated into DNA during active DNA synthesis . EdU is used to assay DNA synthesis in cell culture and detect cells in embryonic, neonatal, and adult animals which have undergone DNA synthesis .
Synthesis Analysis
EdU is a thymidine analogue that can be incorporated into cellular DNA for cell proliferation studies . The incorporated nucleoside analogue can be detected by a copper-catalyzed click reaction with a fluorescent azide . In a Cu (I)-catalyzed reaction, the alkyne of EdU reacts with an azide containing fluorochrome, forming a stable covalent bond .Molecular Structure Analysis
EdU, like BrdU, is a nucleoside analogue to thymidine which is actively transported into cells while dividing and is incorporated into the newly synthesized DNA structure . The use of antibodies with a fluorescent tag against BrdU makes it possible to determine S phase if cells were pulsed with 10uM BrdU more accurately than just using DNA binding dyes such as PI, 7-AAD, DAPI, or ToPro-3 .Chemical Reactions Analysis
EdU is labeled and detected with an azide molecule (most commonly fluorescent azides) through Cu (I)-catalyzed azide–alkyne cycloaddition (CuAAC) click chemistry . Unlike the commonly used bromodeoxyuridine (BrdU), EdU detection requires no heat or acid treatment .Scientific Research Applications
1. Applications in Aptamer Selection and Biosensing
5-Ethynyl-2'-deoxyuridine is utilized in various applications, including potent aptamer selection experiments and biosensing. A synthesis method avoiding the formation of acetyl and chloro vinyl base-modified triphosphates, which could interfere with these experiments, has been developed (Röthlisberger, Levi‐Acobas, & Hollenstein, 2017).
2. Role in DNA Synthesis and Cell Cycle Analysis
EdU is a valuable tool for analyzing different phases of the cell cycle, especially in plants. It is incorporated into replicating DNA, allowing for analysis without needing synchronous cell populations. This method is adaptable to various plant systems (Wear et al., 2016).
3. Detection of S-Phase Cell Cycle Progression
EdU offers an improved method for detecting S-phase cell cycle progression compared to traditional BrdU labeling. It is incorporated into DNA during active synthesis, allowing for detection without disrupting DNA structure, thereby preserving cell surface epitopes and providing increased reproducibility (Buck et al., 2008).
4. Synthesis for Thymidylate Synthase Inhibition
The synthesis of 5-ethynyl-2′-deoxyuridine nucleoside and its analogs aims to create inhibitors of thymidylate synthase. This has implications in studying and potentially treating conditions that require inhibition of this enzyme (Khan, Dobrikov, & Shaw, 2005).
5. Imaging Cellular DNA
EdU is used as a metabolic probe for cellular DNA synthesis, offering reduced genotoxicity compared to other analogs. It is incorporated by endogenous enzymes into replicating cells, allowing for rapid and chemically orthogonal labeling of nucleic acids in cells, facilitating time-resolved, multicolor labeling of DNA synthesis (Rieder & Luedtke, 2014).
6. Monitoring DNA Replication in Yeast
EdUincorporation and detection in fission yeast offer insights into DNA replication and repair processes. Despite its toxic effects and cell cycle arrest at higher concentrations, EdU can be useful for detecting early stages of S phase or DNA synthesis associated with DNA repair and recombination (Hua & Kearsey, 2011).
7. Detecting DNA Synthesis in Vivo
EdU is employed to detect DNA synthesis in proliferating cells. Its incorporation and detection by a fluorescent azide through a Cu(I)-catalyzed reaction allow for the visualization of newly synthesized DNA in various tissues and organisms. This method is advantageous over BrdU as it does not require DNA denaturation and preserves structural integrity (Salic & Mitchison, 2008).
8. Enhancing Electron-Transfer Efficiency in DNA
5-(Phenylethynyl)-2'-deoxyuridine, a derivative of EdU, has been shown to regulate DNA-mediated excess electron transfer (EET) when incorporated into oligodeoxynucleotides. This finding has potential implications in the field of bioelectronics and DNA-based nanotechnology (Tanaka et al., 2012).
Safety And Hazards
EdU incorporated into DNA induces DNA damage through the formation of interstrand crosslinks . These are detected by the cell during DNA replication, which is reflected by phosphorylation of histone H2AX, arrest in the cell cycle progression, and apoptosis . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye .
Future Directions
EdU is now widely used to track proliferating cells in multiple biological systems . EdU-labelling allows cells to be isolated without denaturing DNA, allowing researchers to determine the transcriptional profile of cells . This approach has been used to assess transcription in neuronal cells and tissues that have recently divided either in vitro or in vivo . Future research may focus on improving the function of EdU, such as chemical monophosphorylation to enhance the efficiency of the substrate in DNA polymerization .
properties
IUPAC Name |
5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h1,4,7-9,14-15H,3,5H2,(H,12,16,17)/t7-,8+,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEURGJCGCHYFH-DJLDLDEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976652 | |
Record name | 5-Ethynyl-2′-deoxyuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20976652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynyl-2'-deoxyuridine | |
CAS RN |
61135-33-9 | |
Record name | 5-Ethynyl-2′-deoxyuridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61135-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethynyl-2'-deoxyuridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061135339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Ethynyl-2′-deoxyuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20976652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 61135-33-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-ETHYNYL-2'-DEOXYURIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G373S00W2J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.